N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)isonicotinamide is a complex organic compound featuring a pyrazole ring substituted with cyclopropyl groups and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)isonicotinamide typically involves multiple steps:
-
Formation of the Pyrazole Ring: : The initial step involves the cyclization of a suitable precursor to form the 3,5-dicyclopropyl-1H-pyrazole. This can be achieved by reacting cyclopropyl-substituted hydrazines with diketones under acidic or basic conditions.
-
Alkylation: : The pyrazole ring is then alkylated with a suitable ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to introduce the ethyl group at the nitrogen atom.
-
Coupling with Isonicotinamide: : The final step involves coupling the alkylated pyrazole with isonicotinoyl chloride in the presence of a base such as triethylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can target the nitro group (if present) on the isonicotinamide moiety, converting it to an amine.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while reduction could produce amine-substituted isonicotinamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)isonicotinamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of pyrazole-containing compounds is beneficial.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)isonicotinamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins, potentially inhibiting or modulating their activity. The isonicotinamide moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3,5-Dicyclopropyl-1H-pyrazole: Shares the pyrazole core but lacks the isonicotinamide moiety.
Isonicotinamide: Contains the isonicotinamide group but lacks the pyrazole ring.
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide: Similar structure with methyl groups instead of cyclopropyl groups.
Uniqueness
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)isonicotinamide is unique due to the presence of cyclopropyl groups, which confer rigidity and potentially enhance binding affinity to biological targets. This structural feature distinguishes it from other pyrazole or isonicotinamide derivatives, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(14-5-7-18-8-6-14)19-9-10-21-16(13-3-4-13)11-15(20-21)12-1-2-12/h5-8,11-13H,1-4,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYPMRAHDMLCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=NC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.